N-Phthaloyl-DL-glutamic acid

Melting point Thermal stability Racemate vs enantiomer

N-Phthaloyl-DL-glutamic acid (CAS 2301-52-2, synonym Phthalyl-DL-glutamic acid) is a racemic mixture of N-phthaloyl-protected glutamic acid enantiomers, with molecular formula C₁₃H₁₁NO₆ and molecular weight 277.23 g/mol. It is classified as an N-substituted phthalimide derivative of glutamic acid, where the amino group is protected by a phthaloyl moiety.

Molecular Formula C13H11NO6
Molecular Weight 277.23 g/mol
CAS No. 2301-52-2
Cat. No. B3421836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phthaloyl-DL-glutamic acid
CAS2301-52-2
Molecular FormulaC13H11NO6
Molecular Weight277.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)O)C(=O)O
InChIInChI=1S/C13H11NO6/c15-10(16)6-5-9(13(19)20)14-11(17)7-3-1-2-4-8(7)12(14)18/h1-4,9H,5-6H2,(H,15,16)(H,19,20)
InChIKeyFEFFSKLJNYRHQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Phthaloyl-DL-glutamic Acid (CAS 2301-52-2): A Racemic Glutamic Acid Derivative for Pharmaceutical Intermediates and Chiral Research


N-Phthaloyl-DL-glutamic acid (CAS 2301-52-2, synonym Phthalyl-DL-glutamic acid) is a racemic mixture of N-phthaloyl-protected glutamic acid enantiomers, with molecular formula C₁₃H₁₁NO₆ and molecular weight 277.23 g/mol . It is classified as an N-substituted phthalimide derivative of glutamic acid, where the amino group is protected by a phthaloyl moiety. The compound exists as a white to almost white crystalline powder with a melting point range of 191–195 °C and demonstrates solubility in methanol with near transparency [1]. As the DL-racemate, it contains equimolar D- and L-enantiomers, distinguishing it fundamentally from the enantiopure N-phthaloyl-L-glutamic acid (CAS 340-90-9) or N-phthaloyl-D-glutamic acid.

N-Phthaloyl-DL-glutamic Acid (CAS 2301-52-2): Critical Differentiation from Enantiopure and Unprotected Analogs in Procurement


N-Phthaloyl-DL-glutamic acid cannot be substituted interchangeably with either enantiopure N-phthaloyl-glutamic acid isomers or unprotected glutamic acid derivatives. The DL-racemate exhibits a melting point 29–33 °C higher than the L-enantiomer (191–195 °C vs. 160–162 °C) and requires different storage conditions (room temperature vs. 2–8 °C), directly impacting handling and stability profiles . In pharmaceutical intermediate applications, the racemic form enables access to both enantiomeric pathways in thalidomide synthesis, whereas the L-form is restricted [1]. Furthermore, the phthaloyl protecting group confers crystallinity and stability under acidic conditions that unprotected glutamic acid lacks . These quantifiable physicochemical and functional differences preclude direct substitution without altering synthetic outcomes or analytical workflows.

N-Phthaloyl-DL-glutamic Acid (CAS 2301-52-2): Head-to-Head Quantitative Differentiation Evidence Guide


Melting Point and Thermal Stability: 29–33 °C Higher Than L-Enantiomer

The racemic N-phthaloyl-DL-glutamic acid exhibits a melting point of 191–195 °C (or 189–193 °C depending on vendor specification), which is 29–33 °C higher than the L-enantiomer (N-phthaloyl-L-glutamic acid) with a melting point of 160–162 °C [1]. This substantial thermal stability differential is characteristic of racemic compounds where intermolecular packing in the crystalline lattice is enhanced relative to the enantiopure form. The higher melting point directly correlates with reduced solubility at ambient temperatures and distinct handling requirements.

Melting point Thermal stability Racemate vs enantiomer Physical characterization

Synthesis Yield: 85.16% in Step 1 of Two-Step Thalidomide Production from L-Glutamic Acid

In a validated two-step synthesis of thalidomide starting from phthalic anhydride and L-glutamic acid, the intermediate N-phthaloyl-DL-glutamic acid was obtained with a step 1 yield of 85.16% [1]. The overall two-step process achieved a total yield of 64.22%, which represents a 6.31% absolute improvement over the previously reported three-step route (57.91%) [1]. Notably, the use of the DL-racemate intermediate (rather than attempting to preserve the L-configuration) is intentional: racemization occurs during phthaloylation under the reaction conditions, and the racemic intermediate remains fully competent for subsequent cyclization to thalidomide.

Synthetic yield Thalidomide intermediate Racemization Process chemistry

Chiral Analytical Quantitation: Kinetic Method Calibration Curve Enables Enantiomeric Excess Determination

A validated quantitative chiral analysis method for phthaloylglutamic acid using Cook's kinetic method with electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry was established [1]. The method generated a seven-point calibration curve relating the ratio of competitive dissociation rates to enantiomeric composition, enabling rapid quantitation of enantiomeric excess in drug mixtures [1]. This analytical capability is specific to the phthaloylglutamic acid scaffold due to the formation of transition-metal-bound complex ions that undergo collision-induced dissociation with chirality-dependent fragmentation ratios.

Chiral analysis Enantiomeric excess Mass spectrometry Kinetic method

Optical Activity: Zero Specific Rotation for DL-Racemate vs. [α]²⁵/D –45° to –41° for L-Enantiomer

N-Phthaloyl-DL-glutamic acid, as a racemic mixture, exhibits a specific optical rotation of approximately zero under standard conditions, whereas the enantiopure N-phthaloyl-L-glutamic acid (CAS 340-90-9) exhibits [α]²⁵/D = –45° to –41° (c = 10 g/mL in H₂O) . This 41–45° differential in specific rotation provides a definitive, instrumentally verifiable parameter for distinguishing the racemate from the L-enantiomer in procurement and quality control. The absence of optical activity confirms the equimolar D/L composition characteristic of the DL-form.

Optical rotation Specific rotation Racemic purity Chiral identity

Storage Stability: Room Temperature Storage for DL-Racemate vs. Refrigeration (2–8 °C) for L-Enantiomer

Vendor specifications indicate that N-phthaloyl-DL-glutamic acid is stable under room temperature storage conditions (recommended <15 °C in cool, dark place) [1], whereas the enantiopure N-phthaloyl-L-glutamic acid requires refrigerated storage at 2–8 °C to maintain stability . This differential storage requirement is directly attributable to the higher melting point and distinct crystalline packing of the racemate, which reduces susceptibility to thermal degradation or moisture uptake at ambient temperatures.

Storage conditions Shelf stability Logistics Racemate vs enantiomer

N-Phthaloyl-DL-glutamic Acid (CAS 2301-52-2): Evidence-Backed Application Scenarios for Procurement and Research Use


Thalidomide and Immunomodulatory Drug Intermediate Synthesis

N-Phthaloyl-DL-glutamic acid serves as the key intermediate in validated two-step syntheses of thalidomide from phthalic anhydride and L-glutamic acid, with documented step 1 isolated yield of 85.16% and overall two-step yield of 64.22% [1]. This yield represents a 6.31% absolute improvement over alternative three-step routes. The racemic nature of the intermediate is not a drawback but an intentional feature: racemization during phthaloylation is expected, and the DL-racemate remains fully competent for cyclization to bioactive thalidomide. This scenario is optimal for pharmaceutical development laboratories and CROs requiring efficient, scalable access to thalidomide analogs.

Amino-Protecting Group Strategy in Peptide Synthesis

The phthaloyl group on N-phthaloyl-DL-glutamic acid confers stability under acidic conditions where other protecting groups (e.g., Boc) would be cleaved [1]. The DL-racemate's room-temperature storage stability [2] and 29–33 °C higher melting point compared to the L-enantiomer [2] provide logistical and handling advantages in large-scale peptide synthesis workflows. This scenario is applicable when a racemic building block is acceptable for subsequent steps and the enhanced thermal/crystalline stability of the phthaloyl protecting group is required.

Chiral Analytical Method Development and Quality Control Reference

A validated quantitative chiral analysis method using Cook's kinetic method with ESI-MS and MALDI-MS has been established for phthaloylglutamic acid, including a seven-point calibration curve for enantiomeric excess determination [1]. N-Phthaloyl-DL-glutamic acid serves as a reference racemic standard for method calibration, chiral stationary phase optimization [2], and quality control of thalidomide-related substances. The zero specific rotation of the DL-racemate versus –41° to –45° for the L-enantiomer provides a rapid identity verification parameter [3].

Piezoelectric Material Precursor Research

Enantiomerically pure derivatives of N-phthaloylglutamic acid, specifically dimethyl 4-hydroxy- and 4-phthalimido-N-phthaloylglutamates, have been demonstrated to possess measurable piezoelectric activity as characterized by X-ray diffraction [1]. While the DL-racemate itself is not the piezoelectric material, N-phthaloyl-DL-glutamic acid can serve as a starting material for synthesis of chiral derivatives that exhibit piezoelectric properties. This scenario is relevant for materials science laboratories exploring amino acid-derived piezoelectric materials.

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